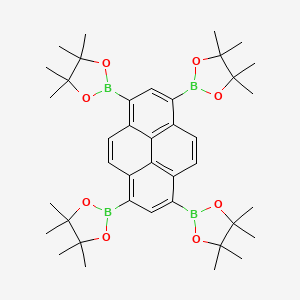

1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene

Overview

Description

“1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene” is a chemical compound with the molecular formula C40H54B4O8 and a molecular weight of 706.10 . It is commonly used as a monomer to synthesize COF materials .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrene core with four side 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups . The exact 3D structure is not provided in the search results.Physical and Chemical Properties Analysis

The boiling point of this compound is predicted to be 785.4±60.0 °C and its density is predicted to be 1.15±0.1 g/cm3 .Scientific Research Applications

Fluorescence Emission Properties

The pyrene-based molecule 1,3,6,8-tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene has been synthesized and studied for its photoproperties. It exhibits highly pure blue fluorescence, indicating its potential application in blue-emitting materials for organic light-emitting diodes (OLEDs) (Hu, Hiyoshi, Do, & Yamato, 2010).

Application in OLEDs

A series of pyrene-based fluorescent compounds, including this molecule, were synthesized for potential use in OLED applications. These compounds show high extinction coefficients of absorption and emit strong fluorescence in the visible region, suggesting their suitability as blue emitters in OLEDs (Hu et al., 2013).

Pyrene-based Conjugated Materials

The synthesis of novel pyrene cored small conjugated molecules, including derivatives of this compound, was reported. These materials have been used in OLEDs, and their electroluminescent properties have been studied, highlighting their importance in the field of organic electronics (Salunke et al., 2014).

Potential in H2O2 Detection in Living Cells

A 4-substituted pyrene derivative of this molecule has been designed and synthesized, displaying sensitivity and selectivity for H2O2, making it suitable for detecting H2O2 in living cells. This application demonstrates the molecule's relevance in biological and chemical sensing (Nie et al., 2020).

Synthesis and Characterization in Organic Electronics

Research has focused on the synthesis of star-shaped organic semiconductors from derivatives of this molecule, demonstrating their solubility in common organic solvents and their use in solution-processed OLEDs with deep blue emission (Sonar et al., 2010).

Safety and Hazards

The safety symbols for this compound are GHS07 and the signal word is “Warning”. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary target of 1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene is the formation of covalent organic frameworks (COFs). It acts as a tetratopic bridging ligand in the synthesis of COFs .

Mode of Action

This compound interacts with its targets through polycondensation cross-coupling reactions to form COF networks . The boronic acid pinacolate ester side groups at the 1,3,6,8-positions of the pyrene core play a crucial role in these reactions .

Biochemical Pathways

The compound affects the biochemical pathways involved in the formation of COFs. These frameworks have applications in neutron detection, scintillator, and hydrogen evolution reactions (HERs) .

Pharmacokinetics

It’s known that the compound is mechanically ground fluorescence active but phosphorescence inactive .

Result of Action

The compound exhibits room temperature phosphorescence in air with mechanical force due to the good communication between singlet and triplet states from the efficient intermolecular electronic coupling in the dimer formed upon scratching . It also finds application in neutron detection .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it exhibits room temperature phosphorescence in air with mechanical force . The stability and efficacy of the compound can also be affected by the conditions under which the COF formation reactions take place.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[3,6,8-tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyren-1-yl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H54B4O8/c1-33(2)34(3,4)46-41(45-33)27-21-28(42-47-35(5,6)36(7,8)48-42)24-19-20-26-30(44-51-39(13,14)40(15,16)52-44)22-29(25-18-17-23(27)31(24)32(25)26)43-49-37(9,10)38(11,12)50-43/h17-22H,1-16H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHDPHZXHAGSPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)B6OC(C(O6)(C)C)(C)C)B7OC(C(O7)(C)C)(C)C)B8OC(C(O8)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H54B4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methoxyphenyl)-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}propanamide](/img/structure/B3101641.png)

![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-(methylsulfanyl)butanoate](/img/structure/B3101659.png)

![2-[(4-Chlorophenyl)carbamoylamino]propanoic acid](/img/structure/B3101695.png)

![4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B3101717.png)

![Acetic acid, 2-oxo-2-[[(1R)-1-phenylethyl]amino]-, ethyl ester](/img/structure/B3101730.png)